![molecular formula C16H17NO2 B2843158 2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 351001-24-6](/img/structure/B2843158.png)
2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Description
“2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a compound used for proteomics research . It has a molecular formula of C16H17NO2 and a molecular weight of 255.32 .
Synthesis Analysis
The synthesis of similar compounds, such as quinoline derivatives, has been achieved through microwave irradiation . This method is considered more efficient than traditional methods, being less time-consuming, energy-efficient, and environmentally friendly .Molecular Structure Analysis
The molecule contains a total of 38 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Scientific Research Applications
- Application : Researchers have explored THA as a potential acetylcholinesterase inhibitor for Alzheimer’s therapy. It may enhance cholinergic neurotransmission and improve cognitive function .
- Application : THA has been investigated for its cytotoxic effects against cancer cells. It may interfere with DNA replication and induce apoptosis .
- Application : THA derivatives have been explored as potential photosensitizers for PDT. They can generate reactive oxygen species upon light exposure, damaging cancer cells .
- Application : THA analogs have been studied for their potential antiviral effects. They may inhibit viral replication or entry .
- Application : THA can be modified to create novel ligands or catalysts. Researchers explore its use in asymmetric synthesis and other chemical transformations .
- Application : THA derivatives have been employed as fluorescent probes for DNA, RNA, and protein detection. Their emission properties make them valuable tools in bioimaging and diagnostics .
Alzheimer’s Disease Research
Anticancer Properties
Photodynamic Therapy (PDT)
Antiviral Research
Organic Synthesis and Catalysis
Fluorescent Probes and Sensors
properties
IUPAC Name |
2-ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-10-7-8-14-12(9-10)15(16(18)19)11-5-3-4-6-13(11)17-14/h3-6,10H,2,7-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZDTQJCQBRJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
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